Antagonist G - 115150-59-9

Antagonist G

Catalog Number: EVT-259217
CAS Number: 115150-59-9
Molecular Formula: C49H66N12O6S
Molecular Weight: 951.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antagonist G is an anticancer peptide; a broad spectrum neuropeptide growth factor antagonist.

Substance P (SP)

Relevance: Substance P is the parent peptide of Antagonist G, which is a modified analog of the 6-11 fragment of Substance P []. Antagonist G was designed to antagonize the effects of Substance P and other neuropeptide growth factors implicated in the progression of SCLC and other cancers [, ].

[D-Arg6,D-Trp7'9,NmePhe8]-Substance P (6-11)

Compound Description: This compound is another substance P analog, structurally similar to Antagonist G. It exhibits growth inhibitory effects against various cancer cell lines, including SCLC, NSCLC, colorectal, and ovarian cancer cells, with a mean IC50 value of 33 µM [].

Relevance: This compound is closely related to Antagonist G in structure and function. Both act as broad-spectrum antagonists of neuropeptide growth factors, inhibiting the growth of several cancer cell lines []. The similar activity profiles suggest that these compounds share a common mechanism of action, likely involving the antagonism of neuropeptide receptors.

DMePhe-DTrp-Phe-DTrp-Leu-NH2

Compound Description: This short peptide is a lead compound in the development of novel SP analogs with improved potency and bioavailability compared to earlier analogs [].

Relevance: This compound represents a structurally simplified analog of Antagonist G. Despite its shorter sequence, it retains cytotoxic activity against SCLC cell lines, indicating that the key pharmacophores for activity are preserved []. This compound serves as a foundation for further structural optimization to enhance its anticancer properties.

DMePhe-DTrp-Phe-DTrp(N-tert-prenyl)-Leu-NH2

Compound Description: This peptide is a derivative of the lead compound DMePhe-DTrp-Phe-DTrp-Leu-NH2 with improved cytotoxicity against SCLC cell lines. This compound was one of the earliest potent candidates identified in the study [].

Relevance: This compound is structurally related to Antagonist G and highlights the impact of introducing a prenyl group to the D-Trp residue near the C-terminal. This modification significantly enhances its cytotoxic activity against SCLC cells compared to the unmodified lead compound [].

DMePhe-DTrp(N-butyl)-Phe-DTrp-Leu-NH2 (29)

Compound Description: This compound is another derivative of DMePhe-DTrp-Phe-DTrp-Leu-NH2. Modifications include a butyl group added to the indole nitrogen of the D-Trp residue near the C-terminal. This analog showed higher potency than the lead compound, with an IC50 of 1.0 µM against H69 cells and 1.4 µM against DMS79 cells. This compound also demonstrated improved stability in mouse plasma and liver microsomes [].

Relevance: This compound demonstrates the significance of N-terminal modifications in SP analogs for enhancing potency against SCLC. Its improved stability in biological matrices suggests a potential for better in vivo performance compared to Antagonist G [].

DMePhe-DTrp(N-butyl)-Phe-DTrp(N-butyl)-Leu-NH2 (35)

Compound Description: This potent peptide is a further optimization of compound 29, incorporating a second D-Trp(N-butyl) residue. This modification resulted in even higher potency, achieving an IC50 of 0.6 µM against H69 cells and 2.3 µM against DMS79 cells [].

Relevance: This compound underscores the importance of the D-Trp(N-butyl) modification for enhancing the anticancer activity of Antagonist G analogs. Its remarkable potency against SCLC cells, even surpassing that of compound 29, makes it a promising candidate for further preclinical development [].

H-Arg-D-Trp-N(me)Phe-D-Trp-Leu-Met-NH2

Compound Description: This peptide, also structurally similar to Antagonist G, has been investigated for its potential in targeted drug delivery. Studies demonstrated its ability to enhance the cellular uptake and cytotoxicity of liposomal doxorubicin in a variant SCLC cell line (H82) [].

Relevance: This compound showcases the potential of using Antagonist G-like peptides for targeted therapy. By conjugating this peptide to drug carriers like liposomes, researchers aim to improve the delivery of anticancer agents specifically to tumor cells, potentially enhancing efficacy and reducing off-target effects [].

D-Trp Derivatives with Indole Nitrogen Substituents

Compound Description: Researchers synthesized a series of D-Trp derivatives with various alkyl, alkynyl, and aryl substituents on the indole nitrogen []. These derivatives were used as building blocks for synthesizing novel SP analogs.

Relevance: These D-Trp derivatives represent a library of building blocks that were used to systematically explore the structure-activity relationships of Antagonist G analogs []. By incorporating different substituents, researchers aimed to identify modifications that improve potency, stability, and other pharmacological properties crucial for developing more effective anticancer peptides.

Overview

Antagonist G is a compound that functions primarily as an antagonist at specific receptors, particularly the G protein-coupled receptor GPR55. This receptor is implicated in various physiological processes and pathologies, including pain modulation, inflammation, and cancer. Antagonist G is part of a broader class of compounds designed to inhibit the activity of the GPR55 receptor, which has gained attention in pharmacological research due to its potential therapeutic applications.

Source and Classification

Antagonist G is derived from synthetic methodologies aimed at developing selective antagonists for GPR55. The compound is classified under synthetic organic compounds with antagonistic properties, specifically targeting the GPR55 receptor. The design and synthesis of such antagonists are crucial for understanding their role in modulating receptor activity and exploring their therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of Antagonist G involves several key steps, typically employing techniques such as solid-phase synthesis or solution-phase synthesis. One notable approach includes:

  1. Initial Precursor Formation: The synthesis begins with the formation of a linear precursor that incorporates essential functional groups.
  2. Cyclization: This step is critical for forming the final cyclic structure, often involving disulfide bond formation to enhance stability.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity levels.

For example, in the synthesis of related compounds, methods like the DIC/HOBt coupling technique are utilized to create peptide bonds efficiently while minimizing by-products .

Molecular Structure Analysis

Structure and Data

Antagonist G features a complex molecular structure that includes multiple aromatic rings and functional groups designed to optimize interaction with the GPR55 receptor. While specific structural data for Antagonist G may not be explicitly detailed in available literature, similar compounds exhibit structures characterized by:

  • Aromatic Rings: These contribute to hydrophobic interactions with the receptor.
  • Functional Groups: Such as carboxylic acids or amines that enhance binding affinity and selectivity.

The molecular formula and weight can vary depending on specific modifications made during synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Antagonist G typically include:

  1. Coupling Reactions: These reactions form the backbone of the compound through amide or peptide bond formation.
  2. Oxidation: Essential for creating disulfide bonds that stabilize the final structure.
  3. Solvent Effects: The choice of solvent can significantly influence reaction outcomes, particularly in terms of yield and purity.

For instance, studies have shown that using specific solvent mixtures during cyclization can enhance the formation of desired products while minimizing undesired by-products .

Mechanism of Action

Process and Data

Antagonist G operates by binding to the inactive state of the GPR55 receptor, effectively blocking its activation by endogenous ligands such as lysophosphatidylinositol (LPI). This inhibition leads to a decrease in downstream signaling pathways typically activated by GPR55, which can modulate various physiological responses.

Key aspects of its mechanism include:

  • Competitive Binding: Antagonist G competes with natural ligands for binding sites on the receptor.
  • Conformational Changes: The binding induces conformational changes that prevent receptor activation.

Experimental data from β-arrestin recruitment assays indicate that Antagonist G exhibits significant potency in inhibiting LPI-induced receptor activation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antagonist G's physical properties may include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Varies based on solvent choice; many antagonists exhibit limited solubility in aqueous solutions but better solubility in organic solvents.

Chemical properties may include:

  • Stability: Stability under physiological conditions is critical for therapeutic applications.
  • Reactivity: Reactivity profiles can vary based on functional groups present within the molecule.

Quantitative data regarding solubility, stability, and reactivity are essential for understanding how Antagonist G behaves under different conditions.

Applications

Scientific Uses

Antagonist G has potential applications in several scientific fields:

  • Pharmacology: As a tool compound for studying GPR55 function in various biological systems.
  • Drug Development: Its properties may be exploited in developing therapies for conditions such as chronic pain, inflammation, and cancer where GPR55 plays a role.
  • Research Studies: Used in experimental settings to elucidate signaling pathways associated with GPR55 activation.

Properties

CAS Number

115150-59-9

Product Name

Antagonist G

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide

Molecular Formula

C49H66N12O6S

Molecular Weight

951.2 g/mol

InChI

InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1

InChI Key

CUCSSYAUKKIDJV-FAXBSAIASA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N

Solubility

Soluble in DMSO

Synonyms

antagonist G
Arg-Trp-N-methyl-Phe-Trp-Leu-Met-NH2
arginyl-tryptophyl-N-methylphenylalanyl-tryptophyl-leucyl-methioninamide
arginyl-tryptophyl-N-methylphenylalanyl-tryptophyl-leucyl-methioninamide, D-Trp,L-Trp
H-Arg-D-Trp-N(Me)Phe-D-Trp-Leu-Met-NH2
RW-N(Me)F-WLM-NH2

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.